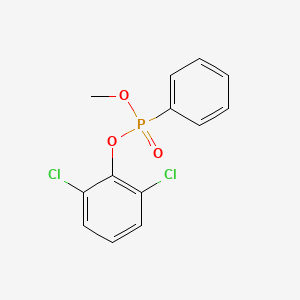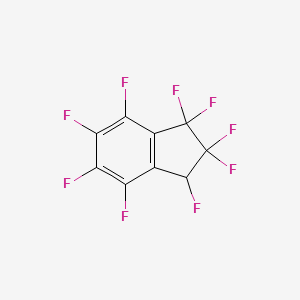
4-Methyl-1,4-diphenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,4-diphenylpyrazolidine-3,5-dione is a heterocyclic compound belonging to the class of pyrazolidinediones This compound is characterized by its unique structure, which includes a pyrazolidine ring substituted with methyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,4-diphenylpyrazolidine-3,5-dione typically involves the condensation of hydrazine derivatives with diketones. One common method includes the reaction of phenylhydrazine with acetylacetone under acidic conditions, followed by cyclization to form the pyrazolidine ring . The reaction is usually carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts, such as palladium complexes, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1,4-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidine derivatives.
Reduction: Reduction reactions can yield dihydropyrazolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of pyrazolidine-3,5-dione derivatives.
Reduction: Formation of dihydropyrazolidine derivatives.
Substitution: Formation of halogenated pyrazolidine derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1,4-diphenylpyrazolidine-3,5-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,4-diphenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation and pain relief . The compound also affects signaling pathways involved in cellular processes, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidine-3,5-dione structure.
Sulfinpyrazone: Another pyrazolidine derivative used for its uricosuric properties.
Feprazone: An analgesic and anti-inflammatory drug with a related structure.
Uniqueness: 4-Methyl-1,4-diphenylpyrazolidine-3,5-dione stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methyl and phenyl groups contribute to its distinct pharmacological profile and make it a valuable compound for research and development .
Propiedades
Número CAS |
75785-30-7 |
|---|---|
Fórmula molecular |
C16H14N2O2 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
4-methyl-1,4-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H14N2O2/c1-16(12-8-4-2-5-9-12)14(19)17-18(15(16)20)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,19) |
Clave InChI |
LCSSQNCNHGUPCW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


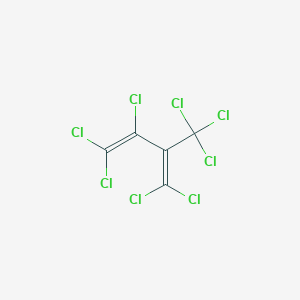
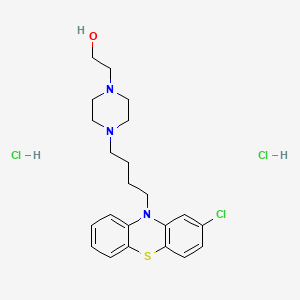
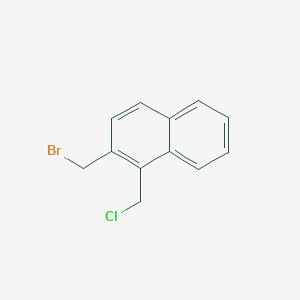
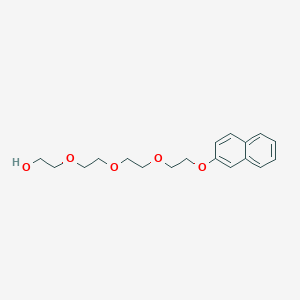
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
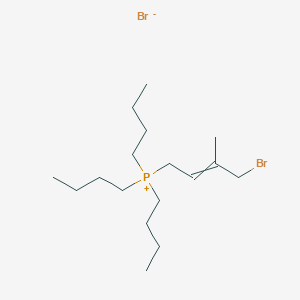
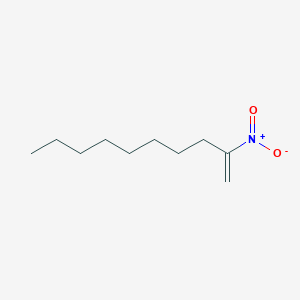
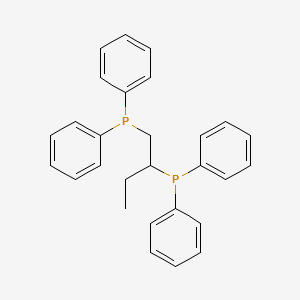
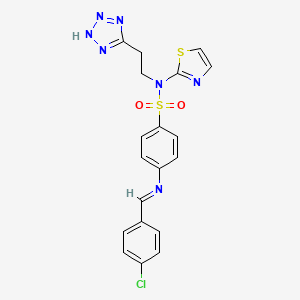
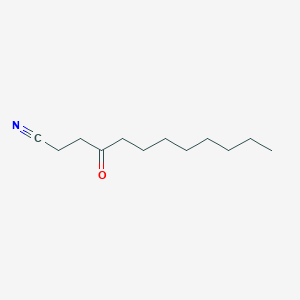
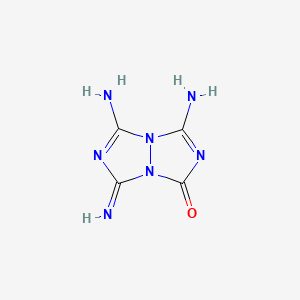
![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
